N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
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Overview
Description
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl chain, and an oxazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and methoxypropyl groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methoxypropyl Chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-1-(5-Nitrothiophen-2-yl)methanimine
- N-(2-Fluorophenyl)-2-(2-Methoxy-4-Methylphenoxy)acetamide
- Bis(4-Fluorophenyl)-Methoxy Substituted Nickel Phthalocyanine
Uniqueness
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-3,5-Dimethyl-1,2-Oxazole-4-Sulfonamide is unique due to its combination of a fluorophenyl group, methoxypropyl chain, and oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-10-14(11(2)22-18-10)23(19,20)17-9-15(3,21-4)12-7-5-6-8-13(12)16/h5-8,17H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUIKDBDNDVUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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